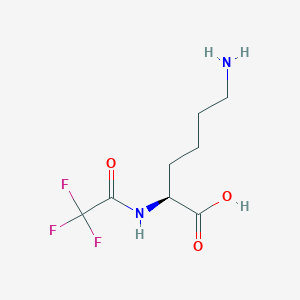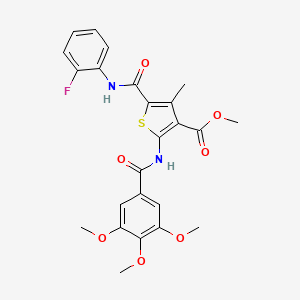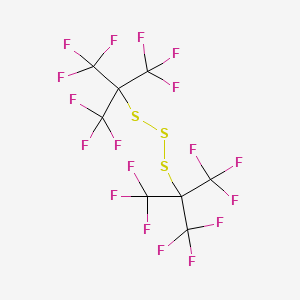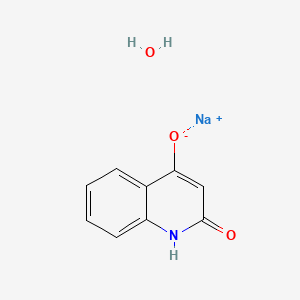
trifluoroacetyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine, N2-(2,2,2-trifluoroacetyl)- is a derivative of the essential amino acid L-lysine. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the lysine molecule. The trifluoroacetyl group imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Lysine, N2-(2,2,2-trifluoroacetyl)- is typically synthesized by reacting L-lysine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acylation of the amino group. The general reaction scheme is as follows:
L-lysine+trifluoroacetic anhydride→L-Lysine, N2-(2,2,2-trifluoroacetyl)-+by-products
The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of L-Lysine, N2-(2,2,2-trifluoroacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification of the compound is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
L-Lysine, N2-(2,2,2-trifluoroacetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to remove the trifluoroacetyl group, yielding L-lysine and trifluoroacetic acid.
Condensation Reactions: It can participate in condensation reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Condensation Reactions: Coupling agents such as carbodiimides are used to facilitate peptide bond formation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: L-lysine and trifluoroacetic acid.
Condensation Reactions: Peptides or polypeptides containing L-Lysine, N2-(2,2,2-trifluoroacetyl)-.
Scientific Research Applications
L-Lysine, N2-(2,2,2-trifluoroacetyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function, particularly in the modification of lysine residues in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of synthetic polypeptides and as a reagent in nonaqueous capillary electrophoresis (NACE)
Mechanism of Action
The mechanism of action of L-Lysine, N2-(2,2,2-trifluoroacetyl)- involves its interaction with specific molecular targets. The trifluoroacetyl group can inhibit enzymes such as L-lysine cyclodeaminase by binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, including those involved in amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Nε-Trifluoroacetyl-L-lysine: Another derivative of L-lysine with a trifluoroacetyl group attached to the epsilon amino group.
Nα-Acetyl-L-lysine: A derivative with an acetyl group attached to the alpha amino group.
Boc-Lys-OH: A derivative with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group.
Uniqueness
L-Lysine, N2-(2,2,2-trifluoroacetyl)- is unique due to the specific positioning of the trifluoroacetyl group on the nitrogen atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective modification of lysine residues .
Properties
CAS No. |
21761-08-0 |
|---|---|
Molecular Formula |
C8H13F3N2O3 |
Molecular Weight |
242.20 g/mol |
IUPAC Name |
(2S)-6-amino-2-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-5(6(14)15)3-1-2-4-12/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1 |
InChI Key |
KNCHTBNNSQSLRV-YFKPBYRVSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12063120.png)








![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)
